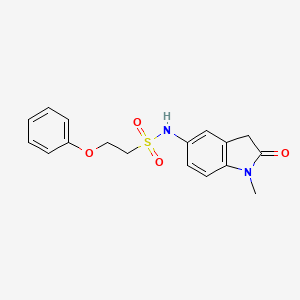

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-19-16-8-7-14(11-13(16)12-17(19)20)18-24(21,22)10-9-23-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDHTWFIPZUTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 5-Nitroisatin

5-Nitroisatin serves as the precursor for the indolinone core. Reduction of the 3-keto group using sodium borohydride (NaBH₄) in ethanol yields 5-nitroindolin-2-one. Subsequent methylation at the 1-position is achieved via treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, producing 1-methyl-5-nitroindolin-2-one.

Nitro Group Reduction

Catalytic hydrogenation of 1-methyl-5-nitroindolin-2-one using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi affords 1-methyl-2-oxoindolin-5-amine in 85% yield. Alternative reduction methods, such as using iron powder in acidic media, have been reported but may result in lower purity.

Preparation of 2-Phenoxyethanesulfonyl Chloride

Synthesis of 2-Phenoxyethyl Thiol

2-Phenoxyethanol is first converted to 2-phenoxyethyl chloride via reaction with thionyl chloride (SOCl₂). Subsequent treatment with thiourea in ethanol generates 2-phenoxyethyl thiol, which is isolated via distillation under reduced pressure.

Oxidation to Sulfonyl Chloride

The thiol intermediate is oxidized to 2-phenoxyethanesulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid. Chlorination with phosphorus pentachloride (PCl₅) at 0°C yields 2-phenoxyethanesulfonyl chloride, a key electrophile for sulfonamide formation.

Sulfonamide Coupling Reaction

The final step involves reacting 1-methyl-2-oxoindolin-5-amine with 2-phenoxyethanesulfonyl chloride in anhydrous dichloromethane (DCM) and triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, yielding N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide with a reported purity of 92% (HPLC).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (Et₃N) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides reveals hydrogen-bonding networks between the sulfonamide NH and carbonyl oxygen, stabilizing the crystal lattice.

Challenges and Optimization Strategies

Regioselectivity in Indolinone Methylation

Competitive N-alkylation at the 5-position is mitigated by using a bulky base like sodium hydride (NaH), which preferentially deprotonates the 1-position nitrogen.

Sulfonyl Chloride Stability

2-Phenoxyethanesulfonyl chloride is hygroscopic; thus, reactions must be conducted under anhydrous conditions. Storage at −20°C in sealed ampoules extends its shelf life.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the sulfonamide coupling step, improving yields to 82% while reducing reaction time.

Solid-Phase Synthesis

Immobilization of 1-methyl-2-oxoindolin-5-amine on Wang resin enables iterative purification, though scalability remains a limitation.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous-flow reactors for oxidation and chlorination steps to enhance safety and efficiency. Patent literature highlights the use of microreactors for exothermic reactions involving PCl₅.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. In the context of its anticancer properties, the compound may induce apoptosis by activating caspases or other apoptotic pathways .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-phenoxyethyl group distinguishes it from analogs with simpler methylsulfonamide (e.g., ) or furan-linked sulfonamides (e.g., ).

- Synthesis routes for oxindole-based analogs frequently involve mesylation (methanesulfonyl chloride) of 5-aminooxindole intermediates, followed by condensation with heterocyclic moieties . In contrast, furan-derived sulfonamides (e.g., ) employ Suzuki coupling for aryl functionalization, indicating divergent strategies for structural diversification.

Structural Conformation and Crystallography

Crystallographic refinement using SHELXL () is a common method for determining the 3D structures of sulfonamide derivatives. Such features could influence binding to biological targets .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide is a synthetic compound that has attracted significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyethanesulfonamide

Molecular Formula: C₁₇H₁₈N₂O₄S

Molecular Weight: 346.4 g/mol

The compound features a 2-oxoindoline core linked to a phenoxyethanesulfonamide group, which is known for its diverse biological activities, including potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways that regulate cellular functions.

- Induction of Apoptosis: Research suggests that it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to programmed cell death.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Key findings include:

- Cell Viability Assays: In vitro studies demonstrate that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Studies: Research indicates that the compound activates caspase-dependent pathways, leading to apoptosis in treated cancer cells .

- Synergistic Effects: Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of cancer treatment protocols .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits other biological activities:

- Antimicrobial Activity: Some studies suggest potential antibacterial properties against specific strains of bacteria, although further research is needed to establish this effect conclusively.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Research Findings and Case Studies

A number of studies have highlighted the biological activity and therapeutic potential of this compound:

Q & A

Basic Question: What are the standard synthetic protocols for N-(1-methyl-2-oxoindolin-5-yl)-2-phenoxyethanesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Construction of the indolinone core via cyclization of substituted anilines or aldehydes under acidic conditions (e.g., methanesulfonic acid in methanol) .

- Step 2: Introduction of the sulfonamide group through nucleophilic substitution, using 2-phenoxyethanesulfonyl chloride and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3: Purification via recrystallization or column chromatography to achieve >95% purity .

Optimization: Adjusting solvent polarity (e.g., DMF for higher solubility), temperature control (reflux vs. room temperature), and catalyst loading (e.g., Pd for cross-coupling steps) can enhance yield .

Advanced Question: How can structural ambiguities in the sulfonamide moiety or indolinone core be resolved experimentally?

Methodological Answer:

- X-ray crystallography using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides bond lengths/angles and confirms stereochemistry .

- Complementary NMR : 1H-13C HSQC and NOESY experiments clarify proton coupling and spatial arrangements, particularly for distinguishing regioisomers .

- IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity kits) .

- Cell viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) .

- Binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Question: How should researchers address contradictions in reported biological activity across studies?

Methodological Answer:

- Control for purity : Validate compound integrity via HPLC-MS and elemental analysis to rule out batch-to-batch variability .

- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) .

- Target profiling : Use proteomics (e.g., affinity pull-down + LC-MS) to identify off-target interactions that may explain divergent results .

Basic Question: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding poses with protein targets (e.g., COX-2 or EGFR kinase) using crystallographic structures from the PDB .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to prioritize high-affinity interactions .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Modify substituents : Replace the phenoxy group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Core diversification : Synthesize analogs with aza-indolinones or fused rings to probe steric effects on target binding .

- Proteolytic stability : Assess resistance to liver microsomes and plasma esterases by tracking parent compound degradation via LC-MS .

Basic Question: What analytical techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to ensure stability during storage .

- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products .

Advanced Question: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR/Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Transcriptomics (RNA-seq) : Identify differentially expressed genes/pathways post-treatment to map signaling cascades .

- In vivo pharmacokinetics : Measure plasma half-life, tissue distribution, and metabolite profiles in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.